1H-Imidazo[2,1-C][1,4]oxazine
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Overview
Description
1H-Imidazo[2,1-C][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique arrangement of atoms in this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[2,1-C][1,4]oxazine can be synthesized through several methods. One efficient method involves the hydroalkoxylation of 1,5-alkynyl alcohols. This transition metal-free, base-promoted reaction proceeds regioselectively to form the 6-exo-dig product . Another method involves the Aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, followed by the use of isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The use of base-promoted hydroalkoxylation and Aza-Michael addition reactions can be adapted for larger-scale synthesis, ensuring the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium amide and sodium hydride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazooxazine derivatives, while reduction can produce reduced analogs with modified functional groups.
Scientific Research Applications
1H-Imidazo[2,1-C][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor modulation.
Industry: The compound’s unique properties make it suitable for use in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1H-Imidazo[2,1-C][1,4]oxazine can be compared with other similar compounds, such as:
1H-Imidazo[5,1-C][1,4]oxazine: This compound has a similar ring structure but differs in the position of the nitrogen and oxygen atoms.
1H-Benzo[4,5]imidazo[1,2-C][1,3]oxazin-1-one: This compound contains a benzo-fused ring system and exhibits different pharmacological activities.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: This compound has a different ring structure and is used in anticancer research.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
42341-21-9 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-5,7H |
InChI Key |
LIJVUVOUUUNWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=COC=C2N1 |
Origin of Product |
United States |
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